Ptp1B-IN-25

Description

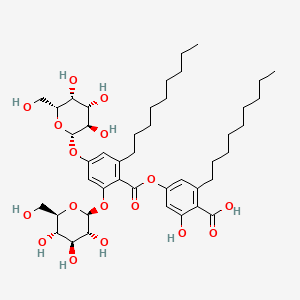

Structure

2D Structure

Properties

Molecular Formula |

C44H66O17 |

|---|---|

Molecular Weight |

867.0 g/mol |

IUPAC Name |

2-hydroxy-6-nonyl-4-[2-nonyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxybenzoic acid |

InChI |

InChI=1S/C44H66O17/c1-3-5-7-9-11-13-15-17-25-19-27(21-29(47)33(25)41(54)55)57-42(56)34-26(18-16-14-12-10-8-6-4-2)20-28(58-43-39(52)37(50)35(48)31(23-45)60-43)22-30(34)59-44-40(53)38(51)36(49)32(24-46)61-44/h19-22,31-32,35-40,43-53H,3-18,23-24H2,1-2H3,(H,54,55)/t31-,32-,35+,36-,37+,38+,39-,40-,43-,44-/m1/s1 |

InChI Key |

RFNVSJROQFSJNW-ZIFFENNXSA-N |

Isomeric SMILES |

CCCCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)CCCCCCCCC)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CCCCCCCCC)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ptp1B-IN-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, most notably type 2 diabetes, obesity, and certain cancers. Its role as a negative regulator in key signaling pathways, including those of insulin and leptin, has driven the search for potent and selective inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of PTP1B-IN-25, a recently identified natural product inhibitor of PTP1B. This document details the core mechanism, presents quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological and experimental frameworks.

Introduction to PTP1B and its Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) is a ubiquitously expressed non-receptor protein tyrosine phosphatase that plays a critical role in cellular signal transduction. It functions by dephosphorylating tyrosine residues on various substrate proteins, thereby modulating their activity.

Role in Insulin Signaling

In the insulin signaling cascade, PTP1B acts as a key negative regulator. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that involves the phosphorylation of insulin receptor substrates (IRS). This cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. PTP1B attenuates this signal by dephosphorylating both the activated insulin receptor and its substrates, thus contributing to insulin resistance. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.

Role in Leptin Signaling

PTP1B also negatively regulates the leptin signaling pathway. Leptin, a hormone primarily produced by adipose tissue, signals through the leptin receptor (LEPR) to activate the Janus kinase 2 (JAK2) and subsequent phosphorylation of the signal transducer and activator of transcription 3 (STAT3). This pathway is crucial for regulating appetite and energy expenditure. PTP1B dephosphorylates JAK2, thereby dampening the leptin signal. Inhibition of PTP1B in the hypothalamus can therefore enhance leptin sensitivity and promote weight loss.

Involvement in Cancer

The role of PTP1B in cancer is more complex and appears to be context-dependent. While it can act as a tumor suppressor in some cancers, in others, it has been shown to promote tumorigenesis. For instance, PTP1B has been implicated in the progression of certain breast cancers by positively regulating the ErbB2/HER2 signaling pathway.

This compound: A Novel Glycosylated Natural Product Inhibitor

This compound, also identified as Compound 19 in the primary literature, is a glycosylated natural product discovered through a targeted genome mining approach in fungi. It has demonstrated significant inhibitory activity against PTP1B, positioning it as a compound of interest for further investigation in metabolic and other diseases.

Quantitative Inhibitory Activity

This compound exhibits potent inhibition of PTP1B with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. In addition to its primary target, the compound has been screened against other enzymes, revealing a broader bioactivity profile. The quantitative data for this compound's inhibitory activity is summarized in the table below.

| Target Enzyme | IC50 (μM) |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.37[1][2][3] |

| Human Immunodeficiency Virus (HIV) | 8.6[1][2][3] |

| α-Glucosidase | 3.7[1][2][3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 29[1][2][3] |

Mechanism of Action of this compound

The precise mechanism by which this compound inhibits PTP1B has not been fully elucidated in the publicly available literature. However, based on the general mechanisms of PTP1B inhibitors, several possibilities can be considered. PTP1B inhibitors can act through various modes of action, including competitive, non-competitive, allosteric, and covalent inhibition. Given that this compound is a glycosylated natural product, its mechanism may involve interactions with both the active site and surrounding regions of the enzyme. Further kinetic studies are required to definitively characterize its mode of inhibition.

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro inhibitory activity of compounds against PTP1B, which is representative of the methodology likely used to characterize this compound.

In Vitro PTP1B Enzymatic Assay

This assay measures the enzymatic activity of PTP1B by quantifying the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP). The product of this reaction, p-nitrophenol (pNP), is chromogenic and can be detected spectrophotometrically.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a known PTP1B inhibitor like Suramin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well microplate, add a defined amount of the PTP1B enzyme solution to each well.

-

Add the serially diluted test compound or positive control to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNP produced.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

PTP1B Signaling Pathways

The following diagrams illustrate the central role of PTP1B in the insulin and leptin signaling pathways.

Caption: PTP1B's negative regulatory role in insulin and leptin signaling.

Experimental Workflow for PTP1B Inhibition Assay

The workflow for determining the inhibitory activity of this compound is depicted below.

Caption: Workflow for the in vitro PTP1B enzymatic inhibition assay.

Logical Relationship of this compound's Action

This diagram illustrates the logical flow from the inhibitor to its ultimate biological effect based on its mechanism of action.

Caption: The mechanism of action cascade for this compound.

Conclusion

This compound is a promising natural product inhibitor of PTP1B with potent in vitro activity. Its ability to target a key negative regulator of insulin and leptin signaling makes it a valuable lead compound for the development of novel therapeutics for metabolic diseases. Further research is warranted to fully characterize its mechanism of action, evaluate its selectivity and in vivo efficacy, and explore its potential in other PTP1B-implicated diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in this field.

References

The Discovery and Synthesis of a Bidentate PTP1B Inhibitor: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide details the discovery and synthesis of a potent and selective bidentate inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Overactivity of PTP1B is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a prime therapeutic target. The inhibitor detailed herein, compound 20h , serves as a compelling case study in modern drug discovery, leveraging computational design and targeted synthesis to achieve significant potency and selectivity. This document provides a comprehensive overview of its discovery rationale, synthesis, and biochemical evaluation for professionals in the field of drug development.

Discovery and Rationale

The development of PTP1B inhibitors is challenging due to the highly conserved and positively charged nature of the enzyme's active site, which makes achieving selectivity over other protein tyrosine phosphatases (PTPs) difficult. A key strategy to overcome this is the design of bidentate inhibitors . These molecules are engineered to bind to both the primary active site (the pTyr binding site) and a less conserved, adjacent secondary binding pocket. This dual interaction can significantly enhance both binding affinity and selectivity.

The discovery of compound 20h was the result of a computationally guided optimization of a known salicylic acid-based PTP1B inhibitor. The initial lead compound incorporated a salicylic acid moiety as a cell-permeable phosphotyrosine (pTyr) mimetic, which engages the active site. The optimization strategy involved tethering a second salicylic acid-based fragment to the initial scaffold, designed to interact with a secondary binding site, thereby creating a more potent and selective bidentate inhibitor.

Quantitative Data Summary

The inhibitory activity of compound 20h and its analogs was assessed against PTP1B and a panel of other phosphatases to determine its potency and selectivity. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Compound 20h and Related Analogs against PTP1B.

| Compound | PTP1B IC50 (μM) |

| 20h | 1.7 |

| 20f | 3.6 |

| 20i | 2.3 |

| 6 (parent compound) | 6.2 |

Table 2: Selectivity Profile of Compound 20h against a Panel of Protein Tyrosine Phosphatases.

| Phosphatase | % Inhibition by 20h (at 10 μM) | IC50 (μM) |

| PTP1B | >95% | 1.7 |

| TC-PTP | >95% | Not Reported |

| PTPσ | >90% | ~7.0 |

| PTP-LAR (D1D2) | <10% | > 50 |

| CD45D1D2 | <10% | > 50 |

| MKPX | <5% | > 50 |

| PRL2 A/S | <5% | > 50 |

Signaling Pathway and Inhibition Mechanism

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1). Inhibition of PTP1B prevents this dephosphorylation, leading to prolonged signaling and enhanced glucose uptake.

The bidentate nature of compound 20h allows it to occupy both the catalytic active site and a secondary binding pocket, leading to enhanced affinity and selectivity.

Experimental Protocols

Synthesis of Compound 20h

The synthesis of compound 20h (4-(4-(4-((N-(2-((4-carboxy-3-hydroxyphenyl)(4-cyclohexylbenzyl)amino)-2-oxoethyl)quinoline-8-sulfonamido)methyl)-1H-1,2,3-triazol-1-yl)butanamido)-2-hydroxybenzoic acid) is a multi-step process involving the preparation of key intermediates followed by their coupling. The general workflow is outlined below.

Detailed Protocol (Illustrative Steps):

-

Step 1: Synthesis of the Quinoline-Triazole-Linker. A propargylated quinoline sulfonamide intermediate is reacted with an azido-functionalized butanamido-salicylic acid intermediate via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.

-

Reagents: Propargylated quinoline sulfonamide, azido-butanamido-salicylic acid methyl ester, copper(II) sulfate, sodium ascorbate.

-

Solvent: tert-Butanol/Water (1:1).

-

Procedure: The azide and alkyne intermediates are dissolved in the solvent mixture. An aqueous solution of sodium ascorbate is added, followed by an aqueous solution of copper(II) sulfate. The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

-

-

Step 2: Synthesis of the Amine Component. A second salicylic acid derivative is functionalized with an amino acid moiety, for example, by reacting methyl 4-aminosalicylate with (4-cyclohexylphenyl)methanamine and a protected glycine.

-

Reagents: Methyl 4-aminosalicylate, (4-cyclohexylphenyl)methanamine, Boc-glycine, coupling agent (e.g., HATU), and a base (e.g., DIPEA).

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Procedure: The reagents are combined in the solvent and stirred at room temperature. After completion, the reaction is worked up and the product purified. The Boc protecting group is then removed using an acid like trifluoroacetic acid (TFA) to yield the free amine.

-

-

Step 3: Final Coupling and Deprotection. The product from Step 1 (containing a carboxylic acid) is coupled with the amine product from Step 2 using standard peptide coupling conditions.

-

Reagents: Quinoline-triazole-linker acid, amine intermediate, HATU, DIPEA.

-

Solvent: DMF.

-

Procedure: The components are stirred at room temperature for several hours. The crude product is purified by preparative HPLC.

-

-

Step 4: Hydrolysis. The final ester protecting groups on the salicylic acid moieties are removed by hydrolysis.

-

Reagents: Lithium hydroxide (LiOH).

-

Solvent: Tetrahydrofuran (THF)/Water.

-

Procedure: The purified coupled product is dissolved in the solvent mixture and stirred with LiOH until the reaction is complete. The mixture is then acidified to precipitate the final product, compound 20h , which is collected by filtration and dried.

-

Note: This is a generalized representation. For exact reagent quantities, reaction times, temperatures, and purification methods, consulting the supplementary information of the source publication is essential.

PTP1B Enzymatic Inhibition Assay

The inhibitory potency of the synthesized compounds was determined using a fluorescence-based enzymatic assay.

-

Principle: The assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), to the highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU). Inhibitors will decrease the rate of this reaction.

-

Materials:

-

Recombinant human PTP1B enzyme.

-

DiFMUP substrate.

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT.

-

Test compounds (e.g., 20h ) dissolved in DMSO.

-

96-well black, flat-bottom plates.

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

-

-

Protocol:

-

Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration in the assay should be kept constant, typically ≤1%.

-

To each well of the 96-well plate, add 50 µL of the PTP1B enzyme solution (e.g., at a final concentration of 0.5 nM in assay buffer).

-

Add 25 µL of the diluted test compound solution (or DMSO for control wells) to the wells containing the enzyme.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the DiFMUP substrate solution (e.g., at a final concentration of 10 µM in assay buffer).

-

Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) in kinetic mode.

-

The initial reaction rates (slopes of the linear portion of the fluorescence vs. time curve) are calculated for each concentration of the inhibitor.

-

The percentage of inhibition is calculated relative to the control (DMSO) wells.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

PTP1B Target Validation in Metabolic Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a highly validated therapeutic target for metabolic diseases such as type 2 diabetes and obesity. By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, PTP1B attenuates both insulin and leptin signaling.[1][2][3] Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity and promote metabolic homeostasis. This guide provides a comprehensive overview of the validation of PTP1B as a therapeutic target, with a focus on the experimental protocols and data analysis required to characterize a novel inhibitor, referred to herein as Ptp1B-IN-25. Due to the limited publicly available data for a specific compound named "this compound," this document will utilize representative data from other well-characterized PTP1B inhibitors to illustrate the target validation process.

PTP1B and its Role in Metabolic Disease

PTP1B is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed, with high levels in insulin-sensitive tissues like the liver, muscle, and adipose tissue.[4] It plays a pivotal role in downregulating signaling cascades crucial for glucose and energy homeostasis.

Negative Regulation of Insulin Signaling

Insulin initiates its physiological effects by binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR on specific tyrosine residues, which in turn recruits and phosphorylates insulin receptor substrates (IRS).[5][6] This cascade of phosphorylation events activates downstream pathways, most notably the PI3K/Akt pathway, leading to glucose uptake and utilization.[1] PTP1B acts as a key negative regulator in this pathway by dephosphorylating the activated insulin receptor and its substrates, thereby dampening the insulin signal.[5] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[4][7]

Negative Regulation of Leptin Signaling

Leptin, a hormone primarily produced by adipocytes, signals through the leptin receptor to regulate energy balance and body weight. Activation of the leptin receptor leads to the phosphorylation and activation of Janus kinase 2 (JAK2), which then phosphorylates and activates the signal transducer and activator of transcription 3 (STAT3).[3][8] PTP1B dephosphorylates JAK2, thereby inhibiting the leptin signaling cascade.[8][9] PTP1B-deficient mice have shown increased leptin sensitivity and resistance to diet-induced obesity.[8]

This compound Target Validation: Quantitative Data

The following tables summarize the types of quantitative data that are essential for the validation of a PTP1B inhibitor. The values presented are representative examples from published literature on various PTP1B inhibitors and should not be considered as actual data for a compound named "this compound".

Table 1: In Vitro Enzymatic Activity of this compound

| Parameter | Value | Description |

| IC50 (PTP1B) | 100 nM | The half maximal inhibitory concentration against PTP1B, indicating potency. |

| Selectivity (vs. TCPTP) | >100-fold | The ratio of IC50 for a closely related phosphatase (TCPTP) to the IC50 for PTP1B, indicating specificity. |

| Mechanism of Inhibition | Competitive | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) as determined by kinetic studies. |

Table 2: In Vitro Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value |

| Insulin Receptor Phosphorylation | HepG2 | EC50 | 500 nM |

| Akt Phosphorylation | L6 myotubes | EC50 | 750 nM |

| Glucose Uptake | 3T3-L1 adipocytes | EC50 | 1 µM |

Table 3: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model

| Parameter | Vehicle Control | This compound (10 mg/kg, oral, daily) | % Change |

| Body Weight (g) | 45.2 ± 2.1 | 38.5 ± 1.8 | -14.8% |

| Fasting Blood Glucose (mg/dL) | 185 ± 12 | 130 ± 9 | -29.7% |

| Plasma Insulin (ng/mL) | 3.2 ± 0.4 | 1.8 ± 0.3 | -43.8% |

| OGTT AUC (mg/dL*min) | 35000 ± 2500 | 25000 ± 2000 | -28.6% |

| ITT (% baseline glucose) | 65 ± 5 | 40 ± 4 | -38.5% |

Experimental Protocols

PTP1B Enzymatic Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against PTP1B using a colorimetric or fluorometric substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT[10]

-

Substrate: p-nitrophenyl phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)[11]

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions to the assay wells.

-

Add 88 µL of assay buffer containing the PTP1B enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

If using pNPP, stop the reaction by adding 50 µL of 1 M NaOH and measure the absorbance at 405 nm.[10] If using DiFMUP, continuously monitor the fluorescence at an excitation/emission of 355/460 nm.[11]

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays: Western Blot for Insulin Signaling

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway in a relevant cell line (e.g., HepG2 hepatocytes).

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

This compound

-

Insulin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[13]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Studies: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes the OGTT procedure in a diet-induced obese (DIO) mouse model to evaluate the effect of this compound on glucose tolerance.

Animal Model:

-

Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[14]

Materials:

-

This compound formulated for oral administration

-

Glucose solution (20% in sterile water)[15]

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Acclimatize the DIO mice and randomize them into vehicle and treatment groups.

-

Treat the mice daily with this compound or vehicle by oral gavage for a specified period (e.g., 4 weeks).

-

For the OGTT, fast the mice overnight (16-18 hours) with free access to water.[15]

-

Record the body weight and collect a baseline blood sample (time 0) from the tail vein to measure blood glucose.[16]

-

Administer a bolus of glucose (1-2 g/kg body weight) via oral gavage.[14][16]

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[14][17]

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vivo Studies: Insulin Tolerance Test (ITT) in Mice

This protocol is used to assess insulin sensitivity in DIO mice treated with this compound.

Animal Model and Materials:

-

As described for the OGTT.

-

Human regular insulin (diluted in sterile saline).

Procedure:

-

Following the treatment period with this compound or vehicle, fast the mice for 4-6 hours.[18]

-

Record the body weight and collect a baseline blood sample (time 0) for glucose measurement.

-

Administer insulin via intraperitoneal (IP) injection (0.75-1.0 U/kg body weight).[18]

-

Collect blood samples at 15, 30, and 60 minutes post-insulin injection and measure blood glucose levels.

-

Plot the blood glucose levels as a percentage of the baseline and compare the glucose-lowering effect between the treatment and vehicle groups.

Mandatory Visualizations

Caption: PTP1B negatively regulates the insulin signaling pathway.

Caption: PTP1B negatively regulates the leptin signaling pathway.

Caption: General workflow for PTP1B inhibitor validation.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased Hypothalamic Protein Tyrosine Phosphatase 1B Contributes to Leptin Resistance with Age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mmpc.org [mmpc.org]

- 16. protocols.io [protocols.io]

- 17. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insulin Tolerance Test in Mouse [protocols.io]

PTP1B-IN-25: A Technical Guide for Researchers in Leptin Resistance and Metabolic Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PTP1B-IN-25, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), and its relevance to the study of leptin resistance. PTP1B is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2] Leptin resistance, a condition characterized by a diminished response to the satiety hormone leptin, is a hallmark of obesity.[3] By inhibiting PTP1B, compounds like this compound offer a promising strategy to enhance leptin sensitivity and restore metabolic homeostasis.

Core Concepts: PTP1B and Leptin Resistance

Leptin, secreted by adipose tissue, signals to the hypothalamus to suppress appetite and increase energy expenditure.[4] This signaling is primarily mediated through the JAK2-STAT3 pathway.[5] In states of obesity, chronic inflammation and other cellular stressors can lead to an upregulation of PTP1B in the hypothalamus.[3] PTP1B dephosphorylates and inactivates key components of the leptin signaling cascade, including JAK2, thereby blunting the cellular response to leptin and promoting a state of leptin resistance.[5][6] This disruption in leptin signaling perpetuates a cycle of overeating and weight gain. Inhibition of PTP1B is therefore a compelling therapeutic approach to reverse leptin resistance and its metabolic consequences.

This compound: A Potent and Selective Inhibitor

This compound is a potent, small-molecule inhibitor of PTP1B. While specific data for a compound named "this compound" is not publicly available, the closely related and well-characterized inhibitor PTP1B-IN-2 serves as a representative for this class of compounds. PTP1B-IN-2 has been identified as a highly potent inhibitor with an IC50 of 50 nM.[7]

Quantitative Data

The following tables summarize the available quantitative data for PTP1B-IN-2, a close analog of the target compound.

Table 1: In Vitro Inhibitory Activity of PTP1B-IN-2 [7]

| Target | IC50 (nM) |

| PTP1B | 50 |

| TCPTP | >750 |

| SHP-1 | 2450 |

| SHP-2 | 2160 |

| LAR | 12610 |

Table 2: Cellular Activity of PTP1B-IN-2 in L6 Myotubes [7]

| Concentration (µM) | Increase in Insulin-Stimulated Glucose Uptake (%) |

| 5 | 16.0 |

| 10 | 19.0 |

| 20 | 38.1 |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the leptin signaling pathway, the role of PTP1B in leptin resistance, and the proposed mechanism of action for PTP1B inhibitors like this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of research programs. The following protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound.

PTP1B Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of this compound.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the this compound dilution to the wells.

-

Add the PTP1B enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding pNPP to the wells.

-

Immediately measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenol.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Cellular Assay for Leptin-Induced STAT3 Phosphorylation

This Western blot assay assesses the ability of this compound to enhance leptin signaling in a cellular context.

Materials:

-

Hypothalamic cell line (e.g., N46) or other leptin-responsive cells

-

Cell culture medium and supplements

-

Recombinant leptin

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-beta-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate cells and grow to a suitable confluency.

-

Starve the cells in serum-free medium for several hours.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a fixed concentration of leptin (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control.

In Vivo Assessment of Leptin Sensitivity in Diet-Induced Obese Mice

This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in a model of leptin resistance.

Animal Model:

-

Male C57BL/6J mice are commonly used.

-

Induce obesity and leptin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.

Experimental Design:

-

House the diet-induced obese (DIO) mice individually and monitor their body weight and food intake for a baseline period.

-

Divide the mice into treatment groups (e.g., vehicle control, this compound at different doses).

-

Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Monitor body weight and food intake daily.

-

At the end of the treatment period, perform a leptin challenge test:

-

Fast the mice for a short period.

-

Administer a single dose of leptin or saline.

-

Measure food intake at several time points post-injection (e.g., 2, 4, and 24 hours).

-

-

At the end of the study, collect tissues (hypothalamus, liver, adipose) for further analysis (e.g., Western blotting for signaling proteins, gene expression analysis).

Conclusion

This compound and related compounds represent a promising class of molecules for the treatment of obesity and type 2 diabetes. Their ability to potently and selectively inhibit PTP1B suggests they can effectively enhance both insulin and leptin signaling. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of PTP1B inhibition for combating leptin resistance and associated metabolic disorders. While direct experimental evidence for this compound in leptin resistance models is still emerging, its strong biochemical profile makes it a compelling candidate for such investigations.

References

- 1. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

PTP1B In Vitro Enzymatic Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic assay for Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways.[1][2][3] Its role in downregulating these pathways has made it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][2] This document outlines the core principles, detailed experimental protocols, and data presentation for screening and characterizing PTP1B inhibitors.

Introduction to PTP1B and Its Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signal transduction.[2] It dephosphorylates key proteins involved in metabolic regulation. Specifically, PTP1B is known to act on the activated insulin receptor (IR) and its substrates (IRS proteins), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor.[1] By removing phosphate groups from tyrosine residues on these proteins, PTP1B attenuates the downstream signaling cascades, leading to decreased glucose uptake and increased appetite.[2][3] Inhibition of PTP1B is a promising strategy to enhance insulin and leptin sensitivity.

Below is a diagram illustrating the negative regulatory role of PTP1B in the insulin and leptin signaling pathways.

References

- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Assessment of a Novel PTP1B Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including metabolic disorders and various cancers.[1][2] Its role as a negative regulator in key signaling pathways, such as the insulin and leptin pathways, makes it a compelling target for inhibitor development.[1][3][4][5] This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of a hypothetical novel PTP1B inhibitor, designated PTP1B-IN-A. The document outlines standard experimental protocols, presents hypothetical cytotoxicity data, and visualizes the inhibitor's mechanism of action within a relevant signaling cascade.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating a variety of cellular processes, including cell growth, differentiation, and metabolism.[6] PTP1B is known to dephosphorylate the insulin receptor and its substrates, thereby attenuating insulin signaling.[4][5][7][8] Consequently, inhibitors of PTP1B are being actively investigated as potential therapeutics for type 2 diabetes and obesity.[1][9]

Beyond its role in metabolism, PTP1B has been implicated in cancer. It can act as both a tumor suppressor and an oncogene depending on the cellular context.[10][11] For instance, PTP1B has been shown to be overexpressed in certain breast cancers and is involved in the regulation of growth factor receptor signaling pathways.[2][10] This dual role underscores the importance of carefully evaluating the cytotoxic effects of any new PTP1B inhibitor.

This guide focuses on the preliminary in vitro cytotoxicity assessment of a novel, selective PTP1B inhibitor, PTP1B-IN-A, against the human breast cancer cell line MCF-7.

Experimental Data: Cytotoxicity of PTP1B-IN-A

The following table summarizes the hypothetical results of a 72-hour cytotoxicity study of PTP1B-IN-A on the MCF-7 breast cancer cell line.

| PTP1B-IN-A Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |

| 0 (Vehicle Control) | 100 | 4.5 |

| 1 | 98.2 | 5.1 |

| 5 | 91.5 | 6.3 |

| 10 | 75.8 | 7.2 |

| 25 | 52.1 | 8.5 |

| 50 | 28.4 | 6.8 |

| 100 | 15.6 | 4.9 |

Table 1: Dose-dependent effect of PTP1B-IN-A on MCF-7 cell viability after 72 hours of exposure.

Experimental Protocols

Cell Culture

MCF-7 human breast adenocarcinoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The cytotoxicity of PTP1B-IN-A was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

Figure 1: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: MCF-7 cells were harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours.

-

Compound Treatment: PTP1B-IN-A was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in culture medium to achieve the final concentrations (1-100 µM). The final DMSO concentration in all wells was kept below 0.1%. Cells were then treated with the various concentrations of PTP1B-IN-A.

-

Incubation: The plates were incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells.

Mechanism of Action: PTP1B in Insulin Signaling

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). By inhibiting PTP1B, PTP1B-IN-A is hypothesized to enhance and prolong insulin signaling.

Figure 2: PTP1B's role in the insulin signaling pathway.

Conclusion and Future Directions

The preliminary data indicates that the hypothetical PTP1B inhibitor, PTP1B-IN-A, exhibits dose-dependent cytotoxicity against the MCF-7 breast cancer cell line. The established IC50 value from this initial assessment will guide further studies, including selectivity profiling against other phosphatases and evaluation in more complex, three-dimensional cell culture models. Understanding the precise molecular mechanisms underlying the observed cytotoxicity will be critical for the continued development of PTP1B-IN-A as a potential therapeutic agent. Further investigation into its effects on other cancer cell lines and in in vivo models is warranted.

References

- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Therapeutic Target Protein Tyrosine Phosphatase-1B for Modulation of Insulin Resistance with Polyphenols and Its Quantitative Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTP Assay Kit 1 | 17-125 [merckmillipore.com]

- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Protein Tyrosine Phosphatase 1B Modulates the Activation of Yes-Associated Protein and Sensitizes to Cytotoxic Chemotherapy in Preclinical Models of Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Ptp1B-IN-25: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ptp1B-IN-25, also identified as Compound 19, is a recently discovered inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with a diverse range of biological activities.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its core inhibitory profile, the broader context of PTP1B signaling, and representative experimental methodologies. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of PTP1B inhibition.

Core Data Summary

This compound has demonstrated inhibitory activity against several key biological targets. The following table summarizes the available quantitative data.

| Target | IC50 (µM) | Biological Activity |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.37 | Antidiabetic |

| Human Immunodeficiency Virus (HIV) | 8.6 | Antiviral |

| α-Glucosidase | 3.7 | Antidiabetic |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 29 | Antibacterial |

Data sourced from MedchemExpress.[1]

PTP1B Signaling and Therapeutic Rationale

Protein Tyrosine Phosphatase 1B is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in multiple signaling pathways. Its overexpression or hyperactivity is implicated in the pathogenesis of several diseases, making it a significant therapeutic target.

Role in Metabolic Diseases

PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes. Similarly, PTP1B dephosphorylates Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, thereby inhibiting leptin signaling, which is crucial for appetite and energy homeostasis. Inhibition of PTP1B is therefore a promising strategy for the treatment of type 2 diabetes and obesity.

Role in Antiviral Response

Recent studies have highlighted the role of PTP1B in regulating the type I interferon (IFN) signaling pathway. PTP1B can dephosphorylate components of the IFN receptor (IFNAR1), thereby dampening the antiviral response. Inhibition of PTP1B has been shown to augment the antiviral effects of interferon.

Experimental Protocols

While the specific experimental protocols for this compound from its primary publication were not accessible, this section provides detailed, representative methodologies for the key assays based on established literature. These protocols can serve as a guide for researchers aiming to replicate or build upon the initial findings.

PTP1B Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, PTP1B enzyme, and various concentrations of this compound. Include a control well with no inhibitor.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well plate, add phosphate buffer, α-glucosidase solution, and various concentrations of this compound. Include a control well with no inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

-

Measure the absorbance at 405 nm, corresponding to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition and determine the IC50 value.

Antiviral Assay (Generic Cell-Based)

This protocol describes a general method to assess the antiviral activity of a compound against a specific virus in a cell culture system.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., MT-4 cells for HIV)

-

Virus stock with a known titer

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Cell viability reagent (e.g., MTT, XTT)

-

96-well cell culture plates

Procedure:

-

Seed the host cells in a 96-well plate and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

-

Incubate the plate for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).

-

Assess cell viability using a suitable reagent (e.g., MTT assay).

-

Calculate the percentage of protection from viral CPE for each compound concentration and determine the IC50 value.

Antibacterial Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.

Materials:

-

Bacterial strain (e.g., MRSA)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test compound (this compound)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

Prepare serial twofold dilutions of this compound in the growth medium in a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm. The IC50 can be calculated from a dose-response curve of bacterial growth inhibition.

Conclusion and Future Directions

This compound has emerged as a promising small molecule with a multifaceted inhibitory profile, targeting key enzymes involved in metabolic diseases, as well as viral and bacterial pathogens. Its potent inhibition of PTP1B suggests significant therapeutic potential, particularly in the context of type 2 diabetes and obesity. The additional activities against HIV, α-glucosidase, and MRSA broaden its scope for further investigation.

Future research should focus on several key areas:

-

Detailed Mechanism of Action: Elucidating the precise molecular interactions of this compound with its targets is crucial.

-

In Vivo Efficacy and Pharmacokinetics: Animal studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

-

Selectivity Profiling: A comprehensive selectivity panel against other phosphatases and relevant enzymes will be important to assess potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could lead to the development of even more potent and selective inhibitors.

This technical guide provides a summary of the current knowledge on this compound. As research progresses, a more detailed understanding of its therapeutic potential and mechanisms of action will undoubtedly emerge, paving the way for potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for Ptp1B-IN-25 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways.[1][2][3] Its role in dephosphorylating the insulin receptor (IR) and its substrates (IRS) makes it a key therapeutic target for type 2 diabetes and obesity.[4][5] PTP1B-IN-25 is a potent inhibitor of PTP1B, offering a valuable tool for studying the physiological and pathological roles of this enzyme in cellular processes. These application notes provide a detailed experimental protocol for the use of this compound in cell culture, focusing on the assessment of its effects on the insulin signaling pathway.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against various targets. This data is essential for designing effective cell-based assays.

| Target | IC50 |

| PTP1B | 0.37 µM |

| HIV | 8.6 µM |

| α-Glucosidase | 3.7 µM |

| MRSA | 29 µM |

Signaling Pathway of PTP1B in Insulin Regulation

PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding, the insulin receptor undergoes autophosphorylation, initiating a cascade that includes the phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This leads to the activation of downstream pathways such as the PI3K/Akt pathway, which is central to glucose uptake and metabolism. PTP1B acts as a brake on this system by dephosphorylating the activated insulin receptor and IRS-1, thus terminating the signal. Inhibition of PTP1B by compounds like this compound is expected to enhance and prolong insulin-induced signaling.

Caption: PTP1B's role in the insulin signaling pathway and its inhibition by this compound.

Experimental Protocol: Assessing this compound Activity in HepG2 Cells

This protocol details a cell-based assay to evaluate the efficacy of this compound in enhancing insulin signaling in the human hepatoma cell line, HepG2, a well-established model for studying hepatic insulin resistance. The primary readout is the phosphorylation status of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).

Materials and Reagents

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (prepare stock solution in DMSO)

-

Human Insulin

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Anti-phospho-Insulin Receptor β (Tyr1150/1151)

-

Anti-Insulin Receptor β

-

Anti-phospho-IRS-1 (Ser307)

-

Anti-IRS-1

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

DMSO (vehicle control)

Experimental Workflow

Caption: Workflow for assessing this compound in cell culture.

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

-

-

Serum Starvation:

-

Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with sterile PBS.

-

Replace the medium with serum-free DMEM and incubate for 16-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.

-

-

Inhibitor Pre-treatment:

-

Prepare working solutions of this compound in serum-free DMEM. Based on the IC50 of 0.37 µM, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

-

Aspirate the starvation medium and add the medium containing this compound or vehicle.

-

Pre-incubate the cells for 1-2 hours at 37°C.

-

-

Insulin Stimulation:

-

Prepare a stock solution of human insulin. A final concentration of 10-100 nM is typically used to stimulate the insulin signaling pathway.

-

Add the insulin directly to the wells containing the inhibitor or vehicle and incubate for 10-30 minutes at 37°C. Include a non-insulin stimulated control for each condition.

-

-

Cell Lysis and Protein Quantification:

-

After insulin stimulation, place the plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IR, total IR, phospho-IRS-1, and total IRS-1 overnight at 4°C with gentle agitation. A loading control antibody (GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the phosphorylated protein bands to the total protein bands for IR and IRS-1.

-

Compare the levels of phosphorylation in this compound treated cells to the vehicle-treated controls to determine the effect of the inhibitor on insulin signaling. An increase in the ratio of phosphorylated to total protein indicates successful inhibition of PTP1B.

-

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PTP1B Restores IRS1-Mediated Hepatic Insulin Signaling in IRS2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PTP1B Inhibitors in In Vivo Mouse Models

Disclaimer: Publicly available data for a specific compound named "PTP1B-IN-25" could not be located in the conducted research. The following application notes, protocols, and dosage information are based on published studies for other selective PTP1B inhibitors and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. Researchers should conduct dose-response studies to determine the optimal dosage for their specific inhibitor and animal model.

Application Notes

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling.[2] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3] Consequently, inhibition of PTP1B is a promising therapeutic strategy for these metabolic disorders.[1]

PTP1B inhibitors work by blocking the enzyme's active site, which prevents the dephosphorylation of its target proteins.[1] This leads to prolonged and enhanced signaling through the insulin and leptin pathways, which can improve glucose uptake and sensitivity.[1] In preclinical in vivo mouse models, various PTP1B inhibitors have demonstrated efficacy in improving glucose tolerance, reducing hyperglycemia, and enhancing insulin sensitivity.[4][5] These inhibitors have been evaluated in diet-induced obesity (DIO) models, genetic models of diabetes (e.g., KKAy mice), and models of associated comorbidities like Alzheimer's disease.[4][5] The administration of PTP1B inhibitors has been shown to improve metabolic parameters and, in some cases, reduce body weight.[4][5]

PTP1B Signaling Pathway

The diagram below illustrates the central role of PTP1B as a negative regulator in the insulin and leptin signaling pathways. PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), as well as Janus kinase 2 (JAK2) in the leptin signaling cascade. Inhibition of PTP1B blocks these negative regulatory actions, thereby enhancing downstream signaling.

Summary of PTP1B Inhibitor Dosages in Mouse Models

The following table summarizes dosages of various PTP1B inhibitors used in published in vivo mouse studies. This data can be used as a reference for designing new experiments.

| Inhibitor Name | Mouse Model | Dosage | Administration Route | Duration | Reference |

| CX08005 | DIO Mice | 50, 100, 200 mg/kg/day | Oral | 14 days | [4] |

| CX08005 | KKAy Mice | 50 mg/kg/day | Oral | Not specified | [4] |

| Trodusquemine (MSI-1436) | PLB4 (AD/T2DM) | 1 mg/kg | Intraperitoneal | 5 weeks | [5] |

| Trodusquemine (MSI-1436) | TRALI Model | 2, 5, 10 mg/kg | Not specified | Acute | [6] |

| DPM-1003 | TRALI Model | 5 mg/kg | Not specified | Acute | [6] |

| JTT-551 | Diabetic Mice | Not specified | Oral | Chronic | [7] |

| Viscosol | HFD/STZ T2DM | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

Below is a generalized protocol for evaluating the efficacy of a PTP1B inhibitor in a diet-induced obese (DIO) mouse model. This protocol should be adapted based on the specific characteristic of the inhibitor and the research question.

Objective: To assess the effect of a PTP1B inhibitor on glucose metabolism and insulin sensitivity in a DIO mouse model.

Materials:

-

PTP1B inhibitor

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

Glucose solution (for GTT)

-

Insulin solution (for ITT)

-

Glucometer and test strips

-

Animal balance

-

Oral gavage needles or injection supplies

Experimental Workflow

Methodology:

-

Animal Model Induction:

-

Acclimatize male C57BL/6J mice (e.g., 6-8 weeks old) for one week.

-

Induce obesity and insulin resistance by feeding a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.

-

Monitor body weight and food intake weekly.

-

-

Inhibitor Preparation and Administration:

-

Prepare the PTP1B inhibitor in a suitable vehicle. The formulation will depend on the inhibitor's solubility and the intended route of administration (e.g., oral gavage, intraperitoneal injection).

-

Randomly assign DIO mice to treatment groups (e.g., Vehicle, Inhibitor Low Dose, Inhibitor High Dose, Positive Control).

-

Administer the inhibitor or vehicle daily for the duration of the study (e.g., 4 weeks). Dosages should be based on preliminary studies or literature on similar compounds (see table above).[4][5]

-

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.

-

Measure baseline blood glucose from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Insulin Tolerance Test (ITT):

-

Perform the ITT at least 3-4 days after the GTT to allow for recovery.

-

Fast mice for 4 hours.

-

Measure baseline blood glucose.

-

Administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

-

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice after fasting.

-

Collect blood for analysis of serum insulin, triglycerides, and cholesterol.

-

Harvest tissues such as the liver, skeletal muscle, and adipose tissue. Snap-freeze in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blotting for signaling proteins, qPCR for gene expression).

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the GTT and ITT.

-

Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare between treatment groups.

-

A p-value of < 0.05 is typically considered statistically significant.

References

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological PTP1B inhibition rescues motor learning, neuroinflammation, and hyperglycaemia in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ptp1B-IN-25 in a Glucose Uptake Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates insulin signaling, leading to decreased glucose uptake into cells.[2][3] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1][3] Therefore, inhibition of PTP1B is a promising therapeutic strategy to enhance insulin sensitivity and promote glucose metabolism.[1][2][3]

PTP1B-IN-25 is a potent inhibitor of PTP1B with a reported IC50 value of 0.37 µM. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a cell-based glucose uptake assay to investigate its potential as an insulin-sensitizing agent.

Mechanism of Action

The insulin signaling pathway leading to glucose uptake is a well-characterized cascade of events. The inhibition of PTP1B by this compound is expected to enhance this pathway, ultimately leading to increased glucose transport into the cell.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from a glucose uptake assay using this compound. The data is based on findings from studies with similar PTP1B inhibitors.

Table 1: Effect of this compound on Basal and Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

| Treatment Group | This compound (µM) | Insulin (100 nM) | Glucose Uptake (Fold Change over Basal) |

| Basal | 0 | - | 1.0 |

| Insulin | 0 | + | 3.5 ± 0.4 |

| This compound | 0.1 | - | 1.1 ± 0.1 |

| This compound | 1.0 | - | 1.2 ± 0.2 |

| This compound | 10 | - | 1.3 ± 0.2 |

| Insulin + this compound | 0.1 | + | 4.2 ± 0.5 |

| Insulin + this compound | 1.0 | + | 5.8 ± 0.6 |

| Insulin + this compound | 10 | + | 6.5 ± 0.7 |

Table 2: Dose-Response of this compound on Insulin-Stimulated Glucose Uptake

| This compound Concentration (µM) | % Increase in Insulin-Stimulated Glucose Uptake |

| 0.01 | 5% |

| 0.1 | 20% |

| 0.5 | 55% |

| 1.0 | 65% |

| 5.0 | 70% |

| 10 | 72% |

Experimental Protocols

A common method to assess glucose uptake in vitro is the 2-NBDG assay, which utilizes a fluorescently labeled glucose analog.

Detailed Protocol: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

Materials:

-

Differentiated 3T3-L1 adipocytes

-

96-well black, clear-bottom tissue culture plates

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Bovine Serum Albumin (BSA)

-

This compound (stock solution in DMSO)

-

Insulin (stock solution in sterile water or dilute acid)

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol (typically involving a cocktail of insulin, dexamethasone, and IBMX).

-

Cell Seeding: Seed the differentiated 3T3-L1 adipocytes into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Serum Starvation: The next day, gently wash the cells with PBS and replace the culture medium with serum-free DMEM containing 0.2% BSA. Incubate for 2-4 hours to serum starve the cells.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. Aspirate the starvation medium and add the this compound solutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells. Incubate for 1 hour at 37°C.

-

Insulin Stimulation: Add insulin to the designated wells to a final concentration of 100 nM. For basal (unstimulated) wells, add an equivalent volume of vehicle. Incubate for 30 minutes at 37°C.

-

Glucose Uptake: Add 2-NBDG to all wells to a final concentration of 100 µM. Incubate for 30 minutes at 37°C.

-

Termination and Washing: Terminate the glucose uptake by aspirating the 2-NBDG containing medium and immediately washing the cells three times with ice-cold PBS.

-

Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Controls:

-

Basal (unstimulated): Cells treated with vehicle instead of insulin.

-

Insulin-stimulated: Cells treated with insulin but without this compound.

-

Vehicle control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.

-

Positive control (optional): A known insulin-sensitizing agent.

Logical Relationships in Experimental Design

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in a glucose uptake assay. By following the detailed methodology and considering the logical framework of the experimental design, scientists can accurately assess the insulin-sensitizing potential of this PTP1B inhibitor. The expected outcomes, based on the known function of PTP1B, are an enhancement of insulin-stimulated glucose uptake in a dose-dependent manner. These studies are crucial for the pre-clinical evaluation of PTP1B inhibitors as potential therapeutics for metabolic diseases.

References

- 1. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro and In Silico Analysis of PTP1B Inhibitors from Cleistocalyx operculatus Leaves and Their Effect on Glucose Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PTP1B-IN-25 in Kinase Selectivity Profiling

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, including the insulin and leptin pathways.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[4][5] Similarly, it negatively regulates leptin signaling by dephosphorylating Janus kinase 2 (JAK2).[1][4] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target.[2][3][5][6] PTP1B has also been implicated in cancer, where its role can be context-dependent, acting as either a tumor suppressor or promoter.[1]